molecular formula C8H10BrNO2 B8763707 2-Bromo-5-(dimethoxymethyl)pyridine

2-Bromo-5-(dimethoxymethyl)pyridine

Cat. No.: B8763707
M. Wt: 232.07 g/mol
InChI Key: ZLJHRGDYANXILZ-UHFFFAOYSA-N
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Description

2-Bromo-5-(dimethoxymethyl)pyridine is a useful research compound. Its molecular formula is C8H10BrNO2 and its molecular weight is 232.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

2-bromo-5-(dimethoxymethyl)pyridine

InChI

InChI=1S/C8H10BrNO2/c1-11-8(12-2)6-3-4-7(9)10-5-6/h3-5,8H,1-2H3

InChI Key

ZLJHRGDYANXILZ-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CN=C(C=C1)Br)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Trimethyl orthoformate (643 μl, 5.9 mmol) and p-toluene sulphonic acid monohydrate (102 mg, 0.54 mmol) were added to 6-bromo-pyridine-3-carbaldehyde (1 g, 5.37 mmol) dissolved in MeOH (40 ml). The mixture was stirred for 24 h at room temperature and then partitioned between water and Et2O. The organic extract was washed with water, 5% Na2CO3, dried over Na2SO4 and evaporated under vacuo to give 1.2 g of 2-bromo-5-dimethoxymethyl-pyridine as a brown oil.
Quantity
643 μL
Type
reactant
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 6-bromopyridine-3-carbaldehyde (3.07 g, 16.5 mmol), p-toluenesulfonic acid (386 mg, 2.02 mmol) and trimethyl orthoformate (1.97 ml, 18 mmol) in MeOH (80 ml) was stirred at room temperature for 48 hours. The mixture was then brought to basic conditions with a 5% NaHCO3 solution and extracted twice with diethyl ether. The pooled organic phases were dried over Na2SO4 and evaporated to dryness to give 3.66 g of 2-bromo-5-dimethoxymethyl-pyridine as a pale yellow oil.
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
386 mg
Type
reactant
Reaction Step One
Quantity
1.97 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-bromo-5-pyridinecarboxaldehyde (1.02 g, 5.48 mmol) in methanol (100 mL) was added p-toluenesulfonic acid hydrate (1.05 g, 5.53 mmol), and the mixture was heated at reflux for 1.5 h. Diluted aqueous sodium bicarbonate was added, and the mixture was extracted with ethyl acetate twice. The organic layer was washed with brine and dried on anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to afford 2-bromo-5-dimethoxymethylpyridine (1.19 g, 94%) as an oil.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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